molecular formula C13H18N2O3 B2407362 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine CAS No. 1416351-93-3

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine

Cat. No.: B2407362
CAS No.: 1416351-93-3
M. Wt: 250.298
InChI Key: POBPBHGEEAKUOV-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)-4-methyl-piperidine is a piperidine derivative featuring a methoxy group at the 3-position and a nitro group at the 4-position on the aromatic ring, along with a methyl substitution at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural resemblance to NMDA receptor antagonists and other bioactive piperidine derivatives .

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-5-7-14(8-6-10)11-3-4-12(15(16)17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPBHGEEAKUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and alkoxides (e.g., methoxide, ethoxide).

Major Products Formed

    Oxidation: The major product formed is 1-(3-Hydroxy-4-nitro-phenyl)-4-methyl-piperidine.

    Reduction: The major product formed is 1-(3-Methoxy-4-amino-phenyl)-4-methyl-piperidine.

    Substitution: The major products depend on the nucleophile used; for example, using chloride as the nucleophile would yield 1-(3-Chloro-4-nitro-phenyl)-4-methyl-piperidine.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, contributing to the development of new synthetic pathways and methodologies. The unique functional groups present in the compound facilitate diverse reactivity patterns, making it valuable in synthetic organic chemistry.

Biology

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine has been studied for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Research has explored its effects on cancer cell lines, revealing that it may induce apoptosis in malignant cells. The mechanism involves the inhibition of critical signaling pathways that promote cell survival.

Medicine

The compound is under investigation as a pharmaceutical intermediate in drug development. Its structural features suggest potential interactions with biological targets relevant to disease treatment, particularly in oncology and infectious diseases.

Antimicrobial Evaluation

A study evaluating various derivatives of piperidine compounds demonstrated that those similar to this compound exhibited potent antimicrobial activity:

Compound NameMIC (μg/mL)Pathogen
This compound0.15Staphylococcus aureus
Related Compound0.25Escherichia coli

Anticancer Mechanism

Research on leukemia cell lines highlighted that this compound significantly reduced cell viability at micromolar concentrations:

Cell LineIC50 (μM)Mechanism
Leukemia Cells0.5Induction of apoptosis
Normal Cells>2Low toxicity

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group may also play a role in modulating the compound’s interactions with its molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural and physicochemical differences between 1-(3-Methoxy-4-nitrophenyl)-4-methyl-piperidine and its analogs:

Compound Name Aromatic Substituents Piperidine Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(3-Methoxy-4-nitrophenyl)-4-methyl-piperidine 3-methoxy, 4-nitro 4-methyl ~265.29 (estimated) Potential NMDA antagonist; pharmaceutical intermediate
1-(2-Chloro-6-nitrophenyl)-4-methyl-piperidine (GF47243) 2-chloro, 6-nitro 4-methyl 254.71 Research chemical; solubility in DMSO
1-(3-Methoxy-4-nitrophenyl)-4-piperidinamine hydrochloride 3-methoxy, 4-nitro 4-amine, hydrochloride 287.74 Intermediate in drug synthesis
1-(3-Methyl-4-nitrophenyl)piperidin-4-one 3-methyl, 4-nitro 4-ketone 248.28 (base structure) Synthetic precursor; no bioactivity reported
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine 2,5-dimethoxy, 4-nitro Unsubstituted 280.29 Undefined biological role
Key Observations:
  • Methoxy vs. Methyl: The 3-methoxy group in the target compound may improve solubility compared to the 3-methyl substitution in 1-(3-Methyl-4-nitrophenyl)piperidin-4-one .
  • The ketone in 1-(3-Methyl-4-nitrophenyl)piperidin-4-one introduces a polar functional group, reducing membrane permeability but enabling reactivity in further synthetic steps .

Biological Activity

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antioxidant applications. This compound's structure, characterized by a methoxy and nitro group on the phenyl ring, suggests possible interactions with various biological targets. This article reviews the existing literature on its biological activity, including cytotoxicity, antioxidant properties, and mechanism of action.

Cytotoxic Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound has been evaluated against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver cancer) cell lines.
  • Mechanism : The compound exhibits cytotoxicity through the induction of apoptosis and cell cycle arrest at the G1 phase. The activation of caspases (3, 8, and 9) has been linked to its apoptotic effects .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A5498.107
MCF-710.79
HepG20.877

Antioxidant Activity

The antioxidant potential of this compound has also been investigated, with promising results indicating its ability to scavenge free radicals.

Key Findings:

  • DPPH Assay : The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
  • Mechanism : The presence of electron-donating groups (methoxy and nitro) enhances its radical scavenging ability, suggesting a structure-activity relationship that favors antioxidant properties .

Table 2: Antioxidant Activity

Assay TypeIC50 (µM)Comparison Standard
DPPH25.40Ascorbic Acid
Superoxide27.61Ascorbic Acid

Study 1: Antiproliferative Effects

A study conducted on the A549 cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Study 2: Antioxidant Mechanism

In another investigation focusing on antioxidant properties, the compound was tested against various reactive oxygen species (ROS). It was found to significantly reduce oxidative stress markers in treated cells, supporting its use as a potential therapeutic agent in oxidative stress-related diseases .

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